molecular formula C34H46BrNO2 B1442347 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline CAS No. 1192035-51-0

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline

Cat. No. B1442347
CAS RN: 1192035-51-0
M. Wt: 580.6 g/mol
InChI Key: IBNDUCBIJXFUIS-UHFFFAOYSA-N
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Description

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline is a chemical compound with the CAS Number: 1092363-75-1 and Linear Formula: C30H38BrNO2 . It has a molecular weight of 524.54 .

Scientific Research Applications

Organic Photovoltaics (OPVs)

This compound is utilized in the synthesis of donor-acceptor (D-A) conjugated polymers, which are critical for the development of OPVs . These polymers exhibit a blend of electronic properties conducive to light absorption and charge transport, making them suitable for converting solar energy into electrical energy.

Photodynamic Therapy

The compound is used in the synthesis of hydrophilic conjugated porphyrin dimers, which are active in both one-photon and two-photon photodynamic therapy . This therapy is a form of cancer treatment that uses light to activate a photosensitizer drug, which then generates reactive oxygen species to destroy cancer cells.

properties

IUPAC Name

N-(4-bromophenyl)-4-(2-ethylhexoxy)-N-[4-(2-ethylhexoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46BrNO2/c1-5-9-11-27(7-3)25-37-33-21-17-31(18-22-33)36(30-15-13-29(35)14-16-30)32-19-23-34(24-20-32)38-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDUCBIJXFUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC(CC)CCCC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702211
Record name 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline

CAS RN

1192035-51-0
Record name 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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